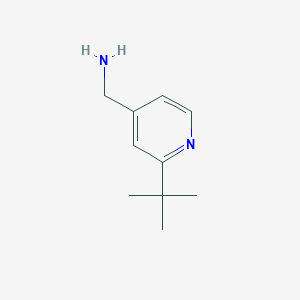
5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and a pyrimidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3-fluoro-4-hydroxybenzaldehyde with 3-methyl-2-phenoxypyrimidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce an alcohol.
Applications De Recherche Scientifique
5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: The compound can be utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one involves its interaction with specific molecular targets. The hydroxyl and fluorine groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The pyrimidinone core can also interact with nucleic acids, potentially affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-fluoro-4-hydroxyphenylacetic acid: This compound shares the fluorine and hydroxyl groups but has a different core structure.
3-fluoro-4-hydroxyphenylboronic acid: Similar in functional groups but differs in its boronic acid moiety.
Uniqueness
5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one is unique due to its combination of a pyrimidinone core with fluorine and hydroxyl substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H13FN2O3 |
|---|---|
Poids moléculaire |
312.29 g/mol |
Nom IUPAC |
5-(3-fluoro-4-hydroxyphenyl)-3-methyl-2-phenoxypyrimidin-4-one |
InChI |
InChI=1S/C17H13FN2O3/c1-20-16(22)13(11-7-8-15(21)14(18)9-11)10-19-17(20)23-12-5-3-2-4-6-12/h2-10,21H,1H3 |
Clé InChI |
CBKQKUOXSFRGEA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=CN=C1OC2=CC=CC=C2)C3=CC(=C(C=C3)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol](/img/structure/B13872180.png)
![6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13872185.png)




![2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B13872225.png)
![N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B13872226.png)


